ヘキサンスルホン酸

概要

説明

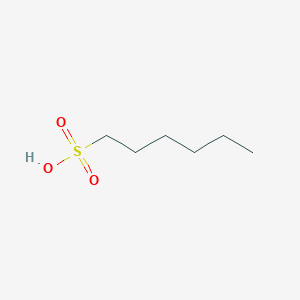

Hexanesulfonic acid is an organic compound with the chemical formula C6H14O3S . It belongs to the class of organosulfonic acids, which are characterized by the presence of a sulfonic acid group attached to an alkyl chain. Hexanesulfonic acid is commonly used in various scientific and industrial applications due to its unique chemical properties.

科学的研究の応用

Hexanesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as an ion-pairing reagent in high-performance liquid chromatography (HPLC) to improve the separation of analytes.

Biology: Hexanesulfonic acid is employed in the analysis of peptides and proteins.

Medicine: It is used in the preparation of pharmaceutical intermediates and as a component in drug formulations.

Industry: Hexanesulfonic acid is used in the production of antistatic agents and surfactants.

Safety and Hazards

Hexanesulfonic acid is considered hazardous. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water for at least 15 minutes . If inhaled, the victim should be moved to fresh air . If swallowed, it is advised not to induce vomiting and seek medical attention .

作用機序

Target of Action

Hexanesulfonic acid, particularly in its sodium salt form, is primarily used as an anionic surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants.

Mode of Action

The mode of action of hexanesulfonic acid involves its interaction with various substances to alter their properties. For instance, it has been found to be an efficient catalyst for the green synthesis of alpha-aminophosphonates . This involves the coupling of aldehydes/ketone, an amine, and triethyl phosphite under ultrasound irradiation at ambient temperature .

Biochemical Pathways

Organosulfonic acids like hexanesulfonic acid are known to participate in various chemical reactions due to their strong acidic nature .

Pharmacokinetics

It is known to be suitable for high-performance liquid chromatography (hplc), indicating that it has properties that allow it to be absorbed and distributed in a system for analysis .

Result of Action

The result of hexanesulfonic acid’s action can vary depending on its application. In the context of its use as a catalyst in the synthesis of alpha-aminophosphonates, the result is the successful formation of the desired compounds . As a surfactant, it can alter the properties of a solution, making it more conducive for certain reactions or processes .

Action Environment

The action of hexanesulfonic acid can be influenced by various environmental factors. For instance, its efficacy as a catalyst in the synthesis of alpha-aminophosphonates is enhanced under ultrasound irradiation at ambient temperature . Its storage conditions also affect its stability and efficacy. It is recommended to store it at room temperature under desiccating conditions .

生化学分析

Biochemical Properties

Hexanesulfonic acid is used as a catalyst during organic synthesis, supplying protons to the reaction . It also acts as a buffering agent in biochemical assays, effectively regulating the solution’s pH .

Molecular Mechanism

The molecular mechanism of hexanesulfonic acid is primarily related to its role as a catalyst and buffering agent in biochemical reactions . It can donate protons, thereby influencing the pH and facilitating various biochemical reactions .

Temporal Effects in Laboratory Settings

It is known to be used in High-Performance Liquid Chromatography (HPLC), indicating its stability under various conditions .

Metabolic Pathways

Hexanesulfonic acid is not involved in any known metabolic pathways as it is not a naturally occurring metabolite .

準備方法

Synthetic Routes and Reaction Conditions: Hexanesulfonic acid can be synthesized through the sulfonation of hexane. The process involves the reaction of hexane with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction typically takes place in a solvent such as dichloromethane or chloroform, and the temperature is maintained at around 0-5°C to prevent side reactions.

Industrial Production Methods: In industrial settings, hexanesulfonic acid is often produced by the continuous sulfonation of hexane using sulfur trioxide gas. The reaction is carried out in a specially designed reactor where hexane and sulfur trioxide are continuously fed, and the product is continuously removed. This method ensures high yield and purity of the final product.

化学反応の分析

Types of Reactions: Hexanesulfonic acid undergoes various chemical reactions, including:

Oxidation: Hexanesulfonic acid can be oxidized to produce hexanesulfonic acid derivatives.

Reduction: Reduction of hexanesulfonic acid can lead to the formation of hexane and sulfur dioxide.

Substitution: Hexanesulfonic acid can participate in substitution reactions where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydroxide or potassium hydroxide can facilitate substitution reactions.

Major Products:

Oxidation: Hexanesulfonic acid derivatives.

Reduction: Hexane and sulfur dioxide.

Substitution: Various substituted hexane derivatives.

類似化合物との比較

Hexanesulfonic acid can be compared with other similar compounds such as:

Sodium hexanesulfonate: Similar in structure but exists as a sodium salt.

Octanesulfonic acid: Has a longer alkyl chain, resulting in different chemical properties and applications.

Heptanesulfonic acid: Intermediate between hexanesulfonic acid and octanesulfonic acid in terms of chain length and properties.

Uniqueness: Hexanesulfonic acid is unique due to its optimal chain length, which provides a balance between hydrophobicity and hydrophilicity, making it highly effective as an ion-pairing reagent in HPLC.

特性

IUPAC Name |

hexane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O3S/c1-2-3-4-5-6-10(7,8)9/h2-6H2,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYAQQULBLMNGAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20275556 | |

| Record name | Hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13595-73-8 | |

| Record name | Hexanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20275556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is hexanesulfonic acid frequently used in HPLC analysis of pharmaceuticals?

A: Hexanesulfonic acid, often as its sodium salt (1-hexanesulfonic acid sodium salt), is a popular ion-pairing reagent in reversed-phase high-performance liquid chromatography (RP-HPLC). Its use enhances the retention and separation of charged analytes, like many pharmaceuticals, on the non-polar stationary phase. This is particularly useful for analyzing basic compounds that may otherwise elute too quickly or with poor peak shapes. [, , , , , , , , , , , , ]

Q2: Can you provide examples of specific pharmaceutical compounds analyzed using hexanesulfonic acid in HPLC?

A2: Several studies highlight its use in analyzing diverse pharmaceuticals, including:

- Ibandronate sodium: A sensitive RP-HPLC method using hexanesulfonic acid in the mobile phase enabled the accurate determination of ibandronate sodium in pharmaceutical formulations. []

- Diphenhydramine: An ion-pair RP-HPLC method utilizing hexanesulfonic acid successfully quantified diphenhydramine in both liquid and solid dosage forms, also facilitating stability testing. []

- Nebivolol hydrochloride and valsartan: A simultaneous estimation method for these two drugs in a capsule formulation employed hexanesulfonic acid as an ion-pairing reagent, yielding accurate and precise results. []

- Metformin hydrochloride: An RP-HPLC method for determining metformin hydrochloride in human urine and a dosage form utilized hexanesulfonic acid in the mobile phase, enabling analysis without pretreatment of urine samples. []

- Carbocysteine: An HPLC method for assaying carbocysteine and related substances in an oral solution utilized a mobile phase containing hexanesulfonic acid, achieving good separation and accurate quantification. []

- Vitamins: Various studies used hexanesulfonic acid in HPLC methods for analyzing water-soluble B vitamins and vitamin C in pharmaceutical and food products, demonstrating its versatility for different analytes. [, , , ]

Q3: How does the pH of the mobile phase impact the retention of analytes when using hexanesulfonic acid in HPLC?

A: The pH of the mobile phase significantly influences the ionization state of both the analyte and hexanesulfonic acid. This, in turn, affects their interaction and retention on the stationary phase. Studies on benzodiazepines [] and fluoroquinolone derivatives [] showed that retention is highly pH-dependent, with maxima observed near the isoelectric points of the analytes.

Q4: Can hexanesulfonic acid be used for analyzing complex matrices like food samples?

A: Yes, hexanesulfonic acid has proven useful in analyzing complex food matrices. For example, a solid-phase extraction (SPE) method combined with HPLC effectively determined melamine in food samples using hexanesulfonic acid in the mobile phase. []

Q5: What are the advantages of using hexanesulfonic acid over other ion-pairing reagents in HPLC?

A5: While a comprehensive comparison is beyond this scope, some potential advantages of hexanesulfonic acid include:

Q6: How is hexanesulfonic acid used in studying the chemical behavior of platinum-based anticancer drugs?

A: Hexanesulfonic acid, specifically its sodium salt, played a crucial role in developing a reliable HPLC method for monitoring the hydrolysis products of cisplatin, a widely used anticancer drug. By ensuring the inertness of the mobile phase components toward the reactive hydrolysis products, researchers could accurately measure their levels in serum, providing valuable insights into cisplatin metabolism. []

Q7: Does hexanesulfonic acid have applications in separation techniques beyond HPLC?

A: Yes, studies demonstrate its use in solid-phase extraction (SPE). For example, it served as an ion-pairing agent to isolate amphetamine and methamphetamine using pure hydrophobic interaction on a polymer-based C18 SPE cartridge. []

Q8: What is the molecular formula and weight of hexanesulfonic acid?

A8: The molecular formula is C6H14O3S and its molecular weight is 182.25 g/mol.

Q9: Are there studies investigating the physicochemical properties of hexanesulfonic acid in solution?

A: Yes, research has explored properties such as diffusion coefficients of hexanesulfonic acid and related compounds in various solvents, offering insights into their behavior in solution. [, , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid](/img/structure/B88762.png)